REACTION_CXSMILES
|
[O:1]([CH2:8][CH2:9][CH2:10][C:11]([OH:13])=O)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C(Cl)(=O)C(Cl)=O.[Cl-].[Cl-].[Cl-].[Al+3].Cl.BrC1C=CC2C3SC(C(OC)=O)=CC=3CCOC=2C=1>ClCCl.CN(C)C=O.ClCCCl>[O:1]1[CH2:8][CH2:9][CH2:10][C:11](=[O:13])[C:7]2[CH:6]=[CH:5][CH:4]=[CH:3][C:2]1=2 |f:2.3.4.5|
|
Name
|
|
Quantity
|
7.67 g
|
Type
|
reactant
|
Smiles
|
O(C1=CC=CC=C1)CCCC(=O)O
|
Name
|
|
Quantity
|
4.4 mL
|
Type
|
reactant
|
Smiles
|
C(C(=O)Cl)(=O)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
4.73 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Cl-].[Cl-].[Al+3]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
ClCCCl
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=CC2=C(OCCC3=C2SC(=C3)C(=O)OC)C1
|
Name
|
ice
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the reaction mixture stirred at room temperature for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Reaction mixture
|
Type
|
CONCENTRATION
|
Details
|
was concentrated in-vacuo
|
Type
|
DISSOLUTION
|
Details
|
the residue dissolved in 1,2-dichloroethane (90 ml)
|
Type
|
ADDITION
|
Details
|
This solution was added drop
|
Type
|
CUSTOM
|
Details
|
Reaction mixture
|
Type
|
WAIT
|
Details
|
was left
|
Type
|
STIRRING
|
Details
|
stirring in ice bath which
|
Type
|
WAIT
|
Details
|
rose to room temperature overnight
|
Duration
|
8 (± 8) h
|
Type
|
WASH
|
Details
|
The aqueous phase was washed with dichloromethane 3 times
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated in-vacuo
|
Type
|
CUSTOM
|
Details
|
Purification
|
Type
|
CUSTOM
|
Details
|
by triturating with diethylether
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
O1C2=C(C(CCC1)=O)C=CC=C2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |